molecular formula C14H14N4O4S B2393481 Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 877433-16-4

Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2393481
CAS No.: 877433-16-4
M. Wt: 334.35
InChI Key: BTYFZZMKUIJURF-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a sulfanyl acetyl amino group at the 2-position of an ethyl benzoate scaffold. This structure combines a triazinone ring (known for diverse bioactivity) with ester and thioether linkages, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

ethyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-2-22-13(21)9-5-3-4-6-10(9)16-12(20)8-23-14-17-11(19)7-15-18-14/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYFZZMKUIJURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with ethyl 2-amino-3-(chlorocarbonyl)benzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure shares similarities with several derivatives documented in the literature. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity Reference
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate 2-position sulfanyl acetamido benzoate Not reported (hypothesized: anticancer/antioxidant)
Ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate 4-position sulfanyl acetamido benzoate; 6-methyl triazinone Not reported (structural analog)
2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide Sulfonamide linkage; 4-chloro phenyl Anticancer (apoptosis-inducing)
Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonate Phosphonate group; fluoro/trifluoroacetamido substituents High antioxidant activity (compound 81f)
4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone Sydnone-oxadiazolium ring; p-bromobenzyl Structural analysis only (crystal packing via hydrogen bonds)
Key Observations:

Positional Isomerism: Ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate () differs only in the substitution position (4- vs. 2-benzoate).

Functional Group Variations: Replacement of the sulfanyl acetamido group with a sulfonamide () or phosphonate () modulates polarity and hydrogen-bonding capacity. For instance, phosphonate-containing analogs (e.g., 81f) demonstrated potent antioxidant activity, likely due to enhanced radical scavenging . The sydnone-oxadiazolium hybrid in introduces a zwitterionic system, which may improve solubility but complicate membrane permeability .

Halogenation (e.g., bromine in ) is a common strategy to boost cytotoxicity in anticancer agents .

Biological Activity

Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a triazine ring and a sulfanyl group, which contribute to its diverse applications in fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 330.382 g/mol
  • CAS Number : 877433-16-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 µMInhibition of protein synthesis
Escherichia coli7.81 µg/mLDisruption of cell wall synthesis
Pseudomonas aeruginosa31.108 µg/mLInhibition of nucleic acid synthesis

The mechanism of action involves the inhibition of essential bacterial processes such as protein synthesis and cell wall formation, making it a promising candidate for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens like Aspergillus flavus and Candida albicans.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)Inhibition Rate (%)
Aspergillus flavus15.62 µg/mLUp to 87%
Candida albicans31.25 µg/mLModerate

Cytotoxicity Studies

Cytotoxicity assessments indicate that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile in human cell lines. The selectivity index suggests that the compound is significantly less toxic to mammalian cells compared to its antimicrobial efficacy.

Study on Antibacterial Efficacy

A recent study published in MDPI evaluated the antibacterial efficacy of various triazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains when compared to traditional antibiotics like ciprofloxacin .

Mechanistic Insights

Research exploring the mechanistic pathways revealed that the triazine moiety plays a crucial role in binding to target enzymes involved in bacterial metabolism. The sulfanyl group enhances this interaction by facilitating metal ion coordination, which is essential for enzyme activity inhibition .

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